molecular formula C9H7ClO4 B2867912 6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester CAS No. 1427373-63-4

6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester

Cat. No.: B2867912
CAS No.: 1427373-63-4
M. Wt: 214.6
InChI Key: ZUUJIDUPNJFHOH-UHFFFAOYSA-N
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Description

6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester is a versatile small molecule scaffold used in various chemical and biological research applications . This compound is known for its unique structural features, which include a chloro group, a formyl group, and a hydroxy group attached to a benzoic acid methyl ester backbone. These functional groups make it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester typically involves the chlorination of 2-formyl-3-hydroxy-benzoic acid methyl ester. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester is primarily based on its ability to interact with specific molecular targets. The formyl and hydroxy groups can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester is unique due to the presence of both formyl and hydroxy groups on the benzoic acid methyl ester backbone, along with a chloro substituent. This combination of functional groups provides a distinct reactivity profile, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

methyl 6-chloro-2-formyl-3-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c1-14-9(13)8-5(4-11)7(12)3-2-6(8)10/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUJIDUPNJFHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1C=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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